4-Hydroxy-4-(nitromethyl)cyclohexanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

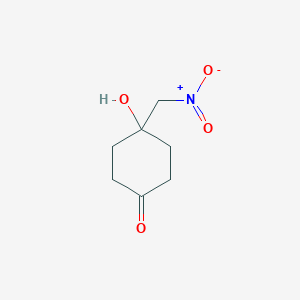

2D Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-4-(nitromethyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c9-6-1-3-7(10,4-2-6)5-8(11)12/h10H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGETZEUSOSEUDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1=O)(C[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40527064 | |

| Record name | 4-Hydroxy-4-(nitromethyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40527064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87875-48-7 | |

| Record name | 4-Hydroxy-4-(nitromethyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40527064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Functionalized Cyclohexanone Architectures in Synthetic Design

Functionalized cyclohexanone (B45756) rings are privileged scaffolds in organic synthesis due to their prevalence in a vast array of important molecules, including pharmaceuticals and materials. nih.gov The convergent synthesis of these carbocyclic structures is a high-priority objective for organic and medicinal chemists. nih.gov These cyclic ketones serve as crucial intermediates for accessing complex molecular frameworks found in numerous FDA-approved drugs and bioactive natural products. nih.gov

The versatility of the cyclohexanone core allows for extensive diversification. nih.gov Various synthetic strategies have been developed to construct these rings, ranging from traditional methods like the reduction of phenols or oxidation of cyclohexanol (B46403) derivatives to more modern tandem catalysis processes. nih.gov Methodologies such as photocatalyzed annulations and cascade reactions mediated by recyclable catalysts have been employed to create highly substituted cyclohexanones under mild conditions. nih.govresearchgate.net The ability to introduce multiple functional groups onto the cyclohexanone skeleton with stereochemical control is particularly valuable. Optically active cyclohexanone derivatives, for example, are powerful building blocks for the asymmetric synthesis of complex target molecules. mdpi.com The strategic placement of functional groups on the ring enables a wide variety of subsequent chemical transformations, including ring expansions, annulations to form bicyclic systems, and regioselective oxidations. acs.org

Significance of Multifunctionalized Nitromethyl Containing Compounds

The nitromethyl group (-CH₂NO₂) is a uniquely versatile functional group in medicinal chemistry and organic synthesis. nih.gov Though sometimes associated with toxicity concerns, the nitro group's strong electron-withdrawing nature and its ability to participate in bioreductive activation mechanisms make it a key component in a wide range of therapeutic agents. nih.govmdpi.comresearchgate.net Nitro-containing compounds are integral to drugs developed for treating cancer, parasitic infections, and bacterial infections. researchgate.netresearchgate.net

From a synthetic standpoint, the primary importance of the nitromethyl group lies in its participation in the Henry reaction, a classic carbon-carbon bond-forming reaction where a nitroalkane adds to an aldehyde or ketone in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction, also known as the nitroaldol reaction, produces β-nitro alcohols, which are highly valuable synthetic intermediates. wikipedia.orgredalyc.org These products can be readily transformed into other important functionalities; for instance, the nitro group can be reduced to an amine to form 1,2-amino alcohols, or the β-nitro alcohol can be dehydrated to yield a nitroalkene, a useful Michael acceptor. wikipedia.orgchemistry-reaction.com The presence of the nitromethyl group alongside other functionalities, such as the hydroxyl and ketone groups in 4-Hydroxy-4-(nitromethyl)cyclohexanone, creates a multifunctional building block. This allows for sequential, controlled chemical modifications, providing a pathway to complex molecular targets that are of interest in pharmaceutical research. atomfair.com

An in-depth examination of the synthetic routes toward this compound reveals a landscape rich with classic and contemporary organic chemistry methodologies. The construction of this specific β-nitro alcohol, a valuable synthetic intermediate, hinges on precise carbon-carbon bond formation and stereochemical control. This article explores the primary synthetic strategies, from the foundational Henry reaction to advanced domino sequences and asymmetric approaches, that enable the creation of this and related functionalized cyclohexanone (B45756) frameworks.

Mechanistic Investigations of Reactions Involving 4 Hydroxy 4 Nitromethyl Cyclohexanone Moieties

Reaction Pathways of the Nitromethyl Group

The nitromethyl group is a versatile functional group, primarily due to the acidity of the α-proton and the ability of the nitro group to be converted into other functionalities. mdma.ch

Nef Reaction Mechanisms and Conversions to Carbonyls

The Nef reaction is a cornerstone transformation in organic synthesis that converts a primary or secondary nitroalkane into a corresponding aldehyde or ketone. numberanalytics.comresearchgate.net This reaction essentially reverses the polarity ("umpolung") of the carbon atom bearing the nitro group, from a nucleophilic center (as a nitronate anion) to an electrophilic carbonyl carbon. researchgate.netresearchgate.net

The classical mechanism for the Nef reaction proceeds in several key steps: wikipedia.org

Deprotonation: The nitroalkane is treated with a base to form a stable nitronate anion (or aci-nitro tautomer). The presence of an alpha-hydrogen is essential for this step. wikipedia.org

Protonation: The nitronate salt is then carefully acidified with a strong mineral acid (e.g., H₂SO₄, HCl) at low temperature to generate a nitronic acid. wikipedia.orgorganic-chemistry.org

Hydrolysis: The nitronic acid is unstable and undergoes nucleophilic attack by water. Subsequent rearrangement and elimination of nitroxyl (B88944) (HNO), which dimerizes and decomposes to nitrous oxide (N₂O) and water, yields the final carbonyl compound. wikipedia.org

For 4-Hydroxy-4-(nitromethyl)cyclohexanone, the Nef reaction would transform the nitromethyl group into a formyl group, yielding 4-hydroxy-1,1-dicarbonylcyclohexane derivatives, which would likely exist as the more stable 4-hydroxy-4-formylcyclohexanone.

Over the years, numerous variations of the Nef reaction have been developed to overcome the often harsh conditions of the classical method. organic-chemistry.org These can be broadly categorized as oxidative or reductive methods.

Interactive Table: Selected Methods for the Nef Reaction Select a condition type to see corresponding reagents and a brief description.

| Condition Type | Reagents | Description |

| Classical (Hydrolytic) | 1. Base (e.g., NaOH, NaOEt) 2. Strong Acid (e.g., H₂SO₄, HCl) | The standard procedure involving the formation of a nitronate salt followed by hydrolysis in strong aqueous acid (pH < 1). organic-chemistry.org |

| Oxidative | KMnO₄, Ozone (O₃), Oxone® | These methods involve the oxidation of the nitronate intermediate. For example, Oxone® (potassium peroxymonosulfate) provides an effective and mechanistically interesting alternative. organic-chemistry.org |

| Reductive | TiCl₃, SnCl₂ | These methods typically proceed through an oxime intermediate, which is then hydrolyzed to the carbonyl compound. Titanium(III) chloride is effective in reducing the N-O bond. mdma.chorganic-chemistry.org |

| Base-Promoted | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Under specific anhydrous conditions, strong non-nucleophilic bases like DBU can promote the conversion of secondary nitroalkanes to ketones. mdma.ch |

Nucleophilic Additions and Eliminations Involving the Nitromethyl Anion

The carbon atom adjacent to the nitro group in this compound is acidic (pKa of nitromethane (B149229) is ~10) and can be readily deprotonated by a base to form a resonance-stabilized nitronate anion. mdma.ch This anion is a potent carbon nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

The formation of this compound itself is an example of a nucleophilic addition, specifically a Henry reaction (or nitroaldol reaction). wikipedia.org This reaction involves the base-catalyzed addition of a nitroalkane (nitromethane) to a ketone (in this case, 1,4-cyclohexanedione). wikipedia.orgcommonorganicchemistry.com

Once formed, the nitronate anion derived from this compound could theoretically react with various electrophiles.

Table 3.1.2: Potential Reactions of the Nitronate Anion

| Reaction Type | Electrophile | Resulting Product Class |

| Michael Addition | α,β-Unsaturated carbonyls/nitriles | γ-Nitro ketones, etc. |

| Alkylation | Alkyl halides | C-alkylated nitro compounds |

| Aldol-type Addition | Aldehydes/Ketones | β-Hydroxy nitro compounds |

Conversely, β-hydroxy nitroalkanes like the title compound are susceptible to a retro-Henry reaction under basic conditions. nih.gov This elimination pathway involves the cleavage of the carbon-carbon bond formed during the initial Henry reaction, leading to the decomposition of the molecule back into its precursor ketone and nitroalkane. nih.gov The reaction is driven by the stability of the resulting nitronate anion and carbonyl compound. For this compound, this would yield 1,4-cyclohexanedione (B43130) and the nitromethane anion.

Stereochemical Dynamics and Conformational Analysis in Cyclohexanone (B45756) Systems

The stereochemistry and conformational preferences of cyclohexanone derivatives are governed by a complex interplay of steric and electronic effects. researchgate.net Unlike cyclohexane (B81311), which has a perfect chair conformation, the presence of an sp²-hybridized carbonyl carbon in cyclohexanone leads to a slightly flattened chair conformation to accommodate the 120° bond angle. youtube.com

In this compound, the substituents are located at the C4 position. In substituted cyclohexanes, bulky groups generally prefer the equatorial position to minimize unfavorable 1,3-diaxial steric interactions. utdallas.edu For the title compound, the analysis involves the relative steric demands of the hydroxyl (-OH) and nitromethyl (-CH₂NO₂) groups.

The conformational equilibrium would involve two chair forms. Given that both substituents are on the same carbon atom (a quaternary center), the typical cis/trans analysis for 1,4-disubstituted cyclohexanes does not apply directly. Instead, the entire C(OH)(CH₂NO₂) fragment is considered a single, complex substituent. The chair-chair interconversion would flip the orientation of the bonds on the C4 carbon.

Catalytic Principles in the Formation and Transformation of Functionalized Cyclohexanones

Catalysis is fundamental to both the synthesis and subsequent reactions of functionalized cyclohexanones like this compound.

Formation: The synthesis of the title compound via the Henry reaction is a classic example of base catalysis. wikipedia.org The base (e.g., an alkoxide, hydroxide, or amine) serves to deprotonate the nitroalkane, generating the nucleophilic nitronate anion required for the attack on the ketone's carbonyl carbon. wikipedia.orgyoutube.com In recent decades, significant progress has been made in developing asymmetric catalytic systems for the Henry reaction, employing chiral metal complexes (e.g., with copper or lanthanides) or organocatalysts to achieve high enantioselectivity in the formation of β-hydroxy nitroalkanes. youtube.comnih.gov

Transformation:

Catalytic Nef Reaction: While the classical Nef reaction uses stoichiometric strong acid, milder catalytic versions have been developed. For example, transition metals like titanium(III) can be used in catalytic amounts to promote the reductive conversion to the carbonyl. organic-chemistry.org

Catalytic Hydrogenation: The ketone group can be catalytically reduced to a hydroxyl group using H₂ gas and a metal catalyst (e.g., Ni, Pd, Pt), yielding the corresponding 1,4-diol. This process is a cornerstone of ketone functionalization. vub.be

Photoredox Catalysis: Modern synthetic methods increasingly employ photoredox catalysis for C-C bond formation. For instance, visible-light photoredox catalysis has been used for oxidative aza-Henry reactions, where an iminium ion generated in situ is trapped by a nitroalkane. acs.org This highlights the potential for advanced catalytic methods to be applied to transformations involving the nitromethyl moiety.

Dehydrogenative Aromatization: Supported nanoparticle catalysts, such as nickel on ceria (Ni/CeO₂), have been shown to catalyze the acceptorless dehydrogenative aromatization of cyclohexanone derivatives to form phenols. chemrxiv.org Such a transformation could potentially convert this compound or its derivatives into substituted aromatic compounds.

Reactivity Profile of the Hydroxyl and Ketone Functions on the Cyclohexanone Ring

The presence of both a hydroxyl and a ketone group on the cyclohexanone ring provides two distinct sites for chemical modification.

Reactivity of the Tertiary Hydroxyl Group: The hydroxyl group in this compound is tertiary. Tertiary alcohols are generally resistant to oxidation under non-forcing conditions. However, they are prone to substitution and elimination reactions under acidic conditions. msu.edu

Substitution (Sɴ1): Protonation of the hydroxyl group by a strong acid converts it into a good leaving group (water). Departure of water generates a stable tertiary carbocation at C4, which can then be attacked by a nucleophile. libretexts.org

Elimination (E1): The tertiary carbocation formed under acidic conditions can also be deprotonated at an adjacent carbon (C3 or C5) to form an alkene, resulting in a cyclohexenone derivative. This is often a competing or dominant pathway.

Reactivity of the Ketone Group: The carbonyl group is a highly reactive electrophilic site. vub.be Its reactivity in cyclohexanone is well-established. pearson.comliskonchem.com

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by a wide range of nucleophiles. ksu.edu.sa This includes hydride reagents (e.g., NaBH₄, LiAlH₄) to yield the corresponding secondary alcohol (forming a diol), organometallic reagents (e.g., Grignard or organolithium reagents), and cyanide. The stereochemical outcome of this addition (axial vs. equatorial attack) is a classic topic in stereochemistry, influenced by steric hindrance and electronic factors as described by models like the Cieplak model. researchgate.netyoutube.com

Acetal/Ketal Formation: In the presence of an alcohol and an acid catalyst, the ketone can be converted into a ketal. libretexts.org This reaction is often used to protect the ketone functionality while other parts of the molecule are being modified.

Enolate Formation: The α-protons (at C2 and C6) are acidic and can be removed by a strong base to form an enolate, which can then act as a nucleophile in reactions like alkylations or aldol (B89426) condensations.

Interactive Table: Reactivity of Functional Groups in this compound Select a functional group to see its typical reactions.

| Functional Group | Reagent Class | Reaction Type |

| Ketone | Hydride Reagents (NaBH₄, LiAlH₄) | Reduction to secondary alcohol |

| Ketone | Alcohols (e.g., Methanol, Acid catalyst) | Ketal Formation (Protection) |

| Ketone | Strong Base (e.g., LDA) | Enolate Formation |

| Hydroxyl | Strong Acids (e.g., H₂SO₄) | Elimination (E1) to form alkene |

| Hydroxyl | Strong Acid + Nucleophile (e.g., HBr) | Substitution (Sɴ1) |

| Hydroxyl | Acyl Chlorides/Anhydrides | Esterification |

Derivatization and Transformative Chemistry of 4 Hydroxy 4 Nitromethyl Cyclohexanone

Elaboration into Novel Cyclohexanone (B45756) Derivatives

The cyclohexanone core of 4-Hydroxy-4-(nitromethyl)cyclohexanone is a versatile scaffold that can be elaborated into a variety of novel derivatives. The presence of the ketone and hydroxyl groups allows for a range of modifications, leading to compounds with potentially interesting chemical and physical properties. For instance, reactions targeting the ketone can introduce new carbon-carbon bonds or alter the oxidation state of the ring.

One common transformation of cyclohexanones is the aldol (B89426) condensation, which can be used to introduce new substituents at the alpha-position to the ketone. In the case of this compound, this could involve reaction with various aldehydes to form α,β-unsaturated ketone derivatives. Such reactions are often catalyzed by either acid or base.

Furthermore, the ketone can be a site for the introduction of spirocyclic systems. For example, [4+2] cycloaddition reactions with suitable dienes can lead to the formation of spiro[cyclohexane-oxindole] derivatives, a scaffold of interest in medicinal chemistry.

Table 1: Potential Derivatization Reactions at the Cyclohexanone Core

| Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|

| Aldol Condensation | Aromatic aldehydes, base or acid catalyst | 2-(Arylmethylene)-4-hydroxy-4-(nitromethyl)cyclohexanones |

Accessing Heterocyclic Scaffolds via Transformations of the Nitromethyl Group

The nitromethyl group is a key functional handle that provides access to a variety of nitrogen-containing heterocyclic systems. Through a series of well-established chemical transformations, this group can be converted into functionalities that readily undergo cyclization reactions.

The synthesis of isoxazoles and isoxazolines often proceeds through the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or an alkene, respectively. rsc.org The nitromethyl group of this compound is a direct precursor to the required nitrile oxide. Dehydration of the primary nitro group, often using reagents like phenyl isocyanate or a Mukaiyama-type dehydration agent, generates the nitrile oxide in situ. If an unsaturated partner is tethered to the cyclohexanone core, an intramolecular cycloaddition can occur, leading to the formation of spiro-isoxazoline or spiro-isoxazole derivatives fused to the cyclohexane (B81311) ring. nih.govresearchgate.net This strategy provides a powerful method for constructing complex spirocyclic systems from a relatively simple starting material. rsc.orgnih.govresearchgate.net

Table 2: General Scheme for Spiro-Isoxazoline Synthesis

| Step | Transformation | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Dehydration of nitroalkane | Phenyl isocyanate or Mukaiyama's reagent | Nitrile oxide intermediate |

The transformation of this compound can also be envisioned to access other important heterocyclic scaffolds such as pyrrolidines and indazoles.

The synthesis of pyrrolidine (B122466) derivatives could potentially be achieved through the reduction of the nitromethyl group to an aminomethyl group. This resulting primary amine could then participate in various cyclization strategies. For example, if the ketone functionality is appropriately modified to an electrophilic center, an intramolecular reductive amination or a related cyclization could form the pyrrolidine ring. While direct synthesis from the title compound is not extensively documented, general methods for pyrrolidine synthesis, such as those starting from amino alcohols or involving intramolecular amination of C-H bonds, suggest the feasibility of such a transformation pathway.

Accessing indazole derivatives from this compound would likely involve a more complex series of transformations. Indazoles are bicyclic aromatic heterocycles typically synthesized from precursors containing a phenyl ring fused to a pyrazole (B372694) ring. researchgate.net A potential, albeit multi-step, route could involve the initial derivatization of the cyclohexanone ring to introduce unsaturation and subsequent aromatization, followed by the construction of the pyrazole ring. For instance, condensation of a derivatized cyclohexanedione with hydrazine (B178648) is a common method for forming the pyrazole portion of an indazole system.

Regioselective and Stereoselective Functional Group Interconversions

The presence of multiple functional groups in this compound raises questions of selectivity in chemical reactions. Regioselective and stereoselective transformations are crucial for controlling the outcome of synthetic steps.

A key reaction is the reduction of the ketone. The stereochemical outcome of this reduction is influenced by the steric environment around the carbonyl group. Reduction of substituted cyclohexanones with hydride reagents like sodium borohydride (B1222165) often leads to a mixture of diastereomeric alcohols. The axial or equatorial attack of the hydride is influenced by the steric bulk of the substituents on the ring and the reagent itself. For instance, smaller reducing agents may favor axial attack, leading to the equatorial alcohol, while bulkier reagents may favor equatorial attack, resulting in the axial alcohol.

Table 3: Potential Stereoselective Reduction of the Ketone

| Reducing Agent | Predominant Attack | Major Product (Diastereomer) |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Axial | trans-4-(Nitromethyl)cyclohexane-1,4-diol |

These predictions are based on well-established principles of cyclohexanone reduction.

Modifications at the Hydroxyl and Ketone Positions

The hydroxyl and ketone groups of this compound are primary sites for modification, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular architectures.

The tertiary hydroxyl group can be a site for etherification or esterification to introduce various protecting groups or functional moieties. It can also be eliminated under acidic conditions to form an endocyclic or exocyclic double bond, leading to cyclohexenone derivatives.

The ketone functionality is highly versatile. It can undergo:

Wittig-type reactions to be converted into an exocyclic double bond.

Grignard or organolithium additions to introduce new carbon substituents at the carbonyl carbon, although this would compete with the acidic proton of the hydroxyl group.

Conversion to an oxime or hydrazone , which can then undergo further transformations such as the Beckmann rearrangement (for oximes) or the Wolff-Kishner reduction (for hydrazones).

Formation of enamines , which can then be used in various alkylation and acylation reactions.

These modifications significantly expand the synthetic utility of this compound, making it a valuable building block for the synthesis of a diverse array of organic molecules.

Advanced Spectroscopic and Crystallographic Structural Elucidation of 4 Hydroxy 4 Nitromethyl Cyclohexanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 4-Hydroxy-4-(nitromethyl)cyclohexanone is expected to reveal distinct signals corresponding to the different proton environments in the molecule. The cyclohexane (B81311) ring protons adjacent to the carbonyl group (α-protons) would appear further downfield than those adjacent to the quaternary carbon (β-protons) due to the electron-withdrawing effect of the carbonyl. The methylene (B1212753) protons of the nitromethyl group (-CH₂NO₂) are anticipated to appear as a singlet, as they have no adjacent protons to couple with. The hydroxyl (-OH) proton will also present as a singlet, the chemical shift of which can be highly variable depending on solvent, concentration, and temperature.

Interactive Data Table: Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration | Notes |

|---|---|---|---|---|

| -C(O)CH₂- (Protons at C2, C6) | ~ 2.2 - 2.6 | Multiplet (or Triplet) | 4H | Deshielded by the adjacent carbonyl group. |

| -C(OH)CH₂- (Protons at C3, C5) | ~ 1.8 - 2.2 | Multiplet (or Triplet) | 4H | Shielded relative to the α-protons. |

| -CH₂NO₂ | ~ 4.3 - 4.8 | Singlet | 2H | Deshielded by the adjacent electron-withdrawing nitro group. |

| -OH | Variable (e.g., ~ 2.0 - 4.0) | Singlet (broad) | 1H | Shift is concentration and solvent dependent; can be confirmed by D₂O exchange. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecule's symmetry, only five distinct carbon signals are expected. The carbonyl carbon (C=O) will be the most deshielded, appearing at the lowest field (~208-212 ppm). The quaternary carbon (C4) bearing the hydroxyl and nitromethyl groups will also be significantly downfield. The carbons of the nitromethyl group and the two sets of methylene carbons in the ring will have characteristic shifts.

Interactive Data Table: Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O (C1) | ~ 208 - 212 | Characteristic for a cyclohexanone (B45756) carbonyl carbon. spectrabase.com |

| -C(OH)(CH₂NO₂) (C4) | ~ 70 - 75 | Quaternary carbon shifted downfield by attached oxygen. |

| -CH₂NO₂ | ~ 80 - 85 | Shifted significantly downfield by the nitro group. |

| -C(O)CH₂- (C2, C6) | ~ 35 - 40 | Alpha-carbons to the ketone. |

| -C(OH)CH₂- (C3, C5) | ~ 30 - 35 | Beta-carbons to the ketone. |

Advanced Two-Dimensional NMR Techniques (e.g., HMBC)

Two-dimensional NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) would definitively confirm the structure by showing correlations between protons and carbons that are separated by two or three bonds. Key expected correlations would include:

Correlations between the protons at C2/C6 and the carbonyl carbon (C1).

Correlations between the nitromethyl protons (-CH₂NO₂) and the quaternary carbon (C4).

Correlations between the protons at C3/C5 and the quaternary carbon (C4) as well as the carbonyl carbon (C1).

These correlations would unambiguously connect the different structural fragments, confirming the assignment of the 1,4-disubstituted cyclohexanone ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and nitro groups.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type | Notes |

|---|---|---|---|

| Hydroxyl (O-H) | 3500 - 3200 | Stretch | A strong, broad band characteristic of an alcohol. |

| Aliphatic C-H | 3000 - 2850 | Stretch | Represents the C-H bonds of the cyclohexane and nitromethyl groups. |

| Ketone (C=O) | 1725 - 1705 | Stretch | A strong, sharp absorption typical for a saturated cyclic ketone. spectrabase.com |

| Nitro (NO₂) | 1560 - 1540 and 1380 - 1360 | Asymmetric and Symmetric Stretch | Two distinct, strong absorptions confirming the nitro group. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features through analysis of fragmentation patterns. The molecular formula is C₇H₁₁NO₄, corresponding to a molecular weight of 173.17 g/mol . atomfair.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 173 would be expected. Key fragmentation pathways for cyclohexanone derivatives often involve α-cleavage adjacent to the carbonyl group. Other likely fragmentations would include the loss of small neutral molecules.

Interactive Data Table: Expected Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Identity | Notes |

|---|---|---|

| 173 | [C₇H₁₁NO₄]⁺ (M⁺) | Molecular ion peak. |

| 155 | [M - H₂O]⁺ | Loss of water from the hydroxyl group. |

| 127 | [M - NO₂]⁺ | Loss of the nitro group. |

| 112 | [M - CH₂NO₂]⁺ | Loss of the nitromethyl radical. |

| 98 | [C₆H₁₀O]⁺ | Fragment corresponding to cyclohexanone cation radical after loss of substituents. |

X-ray Diffraction Analysis for Definitive Solid-State Structural Determination

As this compound is a crystalline solid, single-crystal X-ray diffraction would provide the most definitive proof of its three-dimensional structure. atomfair.com This technique would determine the precise bond lengths, bond angles, and the conformation of the cyclohexane ring in the solid state. It would also reveal the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitro or carbonyl groups, which govern the crystal packing. While specific experimental data is not publicly available, a successful analysis would yield the following parameters.

Interactive Data Table: Expected X-ray Crystallographic Parameters

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Provides information on the crystal's symmetry elements. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit in the crystal lattice. |

| Bond Lengths and Angles | Confirms connectivity and provides precise geometric data (e.g., C=O, C-O, N-O bond lengths). |

| Conformation | Determines if the cyclohexane ring adopts a chair, boat, or twist-boat conformation. A chair conformation is most likely. |

| Hydrogen Bonding | Identifies intermolecular O-H···O=C or O-H···O-N hydrogen bonds that stabilize the crystal structure. |

Theoretical and Computational Chemistry Studies on 4 Hydroxy 4 Nitromethyl Cyclohexanone

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

The formation of 4-Hydroxy-4-(nitromethyl)cyclohexanone proceeds via the Henry reaction between a ketone (4-oxocyclohexanone) and a nitroalkane (nitromethane), catalyzed by a base. wikipedia.orgorganic-chemistry.org DFT calculations are a primary tool for elucidating the intricate details of such reaction mechanisms.

A computational study of the Henry reaction would typically involve:

Mapping the Potential Energy Surface (PES): Calculating the energy of the system as the reactants approach and transform into products. This identifies the transition states (the energy maxima) and any intermediates.

Mechanism Steps: The reaction begins with the deprotonation of nitromethane (B149229) by a base to form a nucleophilic nitronate anion. This is followed by the nucleophilic attack of the nitronate on the carbonyl carbon of cyclohexanone (B45756). The final step is the protonation of the resulting alkoxide to yield the β-nitro alcohol product. wikipedia.org All steps of the Henry reaction are reversible. wikipedia.org

Solvent Effects: The choice of solvent significantly impacts the reaction rate. Combined Quantum Mechanics/Molecular Mechanics (QM/MM) simulations on similar Henry reactions have shown that reactions are often slower in polar protic solvents like water compared to aprotic solvents like DMSO. This is attributed to the strong solvation of the initial nitronate reactant in water, which is disrupted upon moving to the more charge-delocalized transition state. nih.gov

While specific energy values for the this compound synthesis are not published, DFT studies on other aldehyde/nitroalkane systems provide insight. For example, the reaction between nitropropane and benzaldehyde (B42025) has been computationally and experimentally investigated, confirming that the product distribution is often controlled by the reversibility of the reaction and the potential for epimerization. nih.gov

Molecular Modeling and Conformational Analysis of the Cyclohexanone Ring System

The cyclohexanone ring is not planar and exists predominantly in a chair conformation to minimize steric and torsional strain. The introduction of substituents at the C4 position, as in this compound, leads to two possible chair conformers where the substituents are either in an axial or an equatorial position.

Conformational analysis of this molecule would focus on:

Axial vs. Equatorial Preference: Generally, substituents on a cyclohexane (B81311) ring prefer the more stable equatorial position to avoid 1,3-diaxial interactions. utdallas.edu The energetic difference between the axial and equatorial conformers is known as the "A-value."

Computational Methods: The relative energies of the conformers of substituted cyclohexanones can be calculated using ab initio molecular orbital (MO) and DFT methods. researchgate.net Studies on esters of 4-hydroxy-cyclohexanone have used these methods to compute the geometry of optimized structures for both axial and equatorial conformers. researchgate.net

Influence of Substituents: For this compound, both the hydroxyl (-OH) and nitromethyl (-CH₂NO₂) groups are attached to the same carbon. This gem-disubstitution complicates simple predictions based on individual A-values. The conformational preference would be determined by the complex interplay of steric bulk and intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the nitro group, which could potentially stabilize one conformer over the other. Specific computational modeling is required to determine the lowest energy conformation.

Computational Predictions of Reactivity and Selectivity in Novel Transformations

The functional groups of this compound—ketone, hydroxyl, and nitro group—offer multiple sites for further chemical reactions. Computational chemistry can predict the reactivity and selectivity of such transformations.

Key areas for computational prediction include:

Site Selectivity: Predicting which functional group is most likely to react under specific conditions. For instance, reduction reactions could target either the ketone or the nitro group. Computational models can calculate activation barriers for different reaction pathways to predict the likely outcome.

Stereoselectivity: The Henry reaction itself can create a new stereocenter, and subsequent reactions can be influenced by the existing stereochemistry. psu.edu The reaction often produces a mixture of diastereomers due to its reversibility and the ease of epimerization at the nitro-substituted carbon. wikipedia.org While developing asymmetric catalysts for the Henry reaction is a major area of research, computational studies are vital for understanding the origins of stereoselectivity. mdpi.com

Reaction Products: The β-nitro alcohol product can be converted into other valuable intermediates. For example, dehydration can yield a nitroalkene, oxidation of the alcohol can produce an α-nitro ketone, and reduction of the nitro group leads to a β-amino alcohol. wikipedia.org Computational models can help in designing reaction conditions that favor one of these pathways over the others.

Quantitative Structure–Activity Relationship (QSAR) Studies on Derivatives

QSAR is a computational technique used to correlate the chemical structure of compounds with their biological activity or other properties. If a series of derivatives of this compound were synthesized and tested for a specific activity, QSAR could be employed to build a predictive model.

A typical QSAR study involves:

Descriptor Calculation: For a set of molecules, various molecular descriptors are calculated. These can include electronic descriptors (e.g., partial atomic charges, energy of the lowest unoccupied molecular orbital or ELUMO), steric descriptors (e.g., molecular volume), and hydrophobicity descriptors (e.g., logP). mdpi.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the observed activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques.

For derivatives of this compound, QSAR models could be developed to predict properties like antimicrobial activity or toxicity. QSAR studies on other nitroaromatic compounds have shown that descriptors related to electrophilicity, hydrophobicity, and specific atomic charges are often crucial in explaining their biological effects. mdpi.com However, no specific QSAR studies on derivatives of this compound have been found in the literature.

Applications in Advanced Organic Synthesis and Materials Science

Utility as a Versatile Synthetic Building Block for Complex Molecules

4-Hydroxy-4-(nitromethyl)cyclohexanone serves as a key foundational unit in the synthesis of complex organic molecules, particularly in the development of new bioactive compounds for pharmaceutical research. The presence of the nitromethyl group is especially significant as it allows the compound to participate in Henry reactions (nitroaldol reactions), a classic carbon-carbon bond-forming method. nih.gov This reaction is fundamental for extending the carbon skeleton and introducing further stereocenters.

The general class of nitroalkanes, to which this compound belongs, is widely recognized for its role in creating complex molecular frameworks. mdpi.comwiley.com The nitro group can be readily transformed into other functional groups such as amines or carbonyls, providing a gateway to a wide array of molecular families. mdpi.comwiley.com For instance, the reduction of the nitro group in a derivative of this compound would yield an amino alcohol, a common pharmacophore.

The bifunctional nature of similar cyclohexanone-based building blocks is prized for allowing the incorporation of the six-membered ring into larger target structures, including numerous natural products and bioactive compounds. While direct, published total syntheses starting from this compound are not extensively documented in mainstream literature, its potential is inferred from the known reactivity of its constituent functional groups. The strategic placement of the three functional groups allows for sequential, regioselective reactions to build molecular complexity in a controlled manner.

Intermediate in the Synthesis of Highly Functionalized Molecular Architectures

The true synthetic power of this compound is realized in its role as an intermediate that can be elaborated into more complex, highly functionalized structures. Each of its functional groups offers a handle for distinct chemical modifications.

The Ketone Group: The ketone can undergo a wide range of classical carbonyl chemistry reactions. These include reduction to a secondary alcohol, Wittig reactions to form alkenes, and aldol (B89426) condensations. For example, the reaction of cyclohexanones with aromatic aldehydes is a known route to prepare bis(arylidene)cyclohexanones, a class of compounds investigated for their biological activities. researchgate.net

The Hydroxyl Group: The tertiary hydroxyl group can be used as a directing group, or it can be derivatized, for instance, by etherification or esterification, to introduce new functionalities or protecting groups.

The Nitromethyl Group: Beyond the Henry reaction, the nitro group is a versatile precursor. It can be reduced to an amine, which can then be used for amidation or the construction of nitrogen-containing heterocycles. Alternatively, the nitro group can be converted to a carbonyl group via the Nef reaction. mdpi.com

This multifunctionality makes this compound a valuable precursor for creating spirocyclic compounds, which are molecules containing two rings connected by a single atom. nih.gov The synthesis of such three-dimensional structures is a significant challenge in organic chemistry, and intermediates with multiple reaction sites are highly sought after. For example, a hypothetical synthetic route could involve an intramolecular reaction between a derivative of the hydroxyl group and a functional group introduced via the ketone, leading to a spirocyclic ether or lactone.

Contribution to the Development of Novel Reagents and Catalytic Systems

The application of this compound extends to the development of new chemical tools. Its potential use in asymmetric catalysis is noteworthy due to the inherent chirality that can be established at the hydroxyl-bearing carbon. nih.gov Although this specific compound is achiral as synthesized, its derivatives can be resolved into enantiomers or used in stereoselective reactions to generate chiral catalysts or ligands.

The development of organocatalysts is a major area of modern chemical research. Functionalized cyclic ketones and nitroalkanes are both classes of compounds that have been used to develop new catalytic systems. For example, derivatives of cyclohexanone (B45756) are used in the development of catalysts for oxidation reactions. researchgate.net Similarly, nitro compounds are employed in a variety of catalytic C-C bond-forming reactions. nih.gov

While specific research detailing the use of this compound itself as a catalyst or ligand is not yet prominent, its structure is analogous to scaffolds used in established catalytic systems. Its potential in materials science, for instance as a crosslinking agent or a monomer modifier in polymer chemistry, has also been noted. nih.gov The hydroxyl and subsequent amine (from nitro reduction) functionalities could serve as reactive sites for polymerization or for grafting onto existing polymer chains, thereby modifying the material's properties.

Future Research Directions and Emerging Avenues for 4 Hydroxy 4 Nitromethyl Cyclohexanone

Development of Highly Efficient and Sustainable Synthetic Routes

The primary route to 4-Hydroxy-4-(nitromethyl)cyclohexanone is the Henry (nitroaldol) reaction between cyclohexanone (B45756) and nitromethane (B149229). wikipedia.org Future research in this area is geared towards enhancing the efficiency and sustainability of this key transformation, moving beyond classical methods that often require harsh basic conditions. researchgate.netcommonorganicchemistry.com

Key research objectives include the development of advanced catalytic systems that are recoverable, reusable, and operate under mild, environmentally benign conditions. The exploration of heterogeneous catalysts, polymer-supported reagents, and biocatalysts represents a significant frontier. tandfonline.comtandfonline.com For instance, the use of solid bases or polymer-bound catalysts can simplify product purification and minimize waste. tandfonline.comresearchgate.net A new protocol for the Henry reaction using a polymer-supported base (PS-BEMP) under solvent-free conditions has shown promise for producing nitroaldol products in good yields with reduced waste. tandfonline.comtandfonline.com Additionally, catalyst-free methods, such as reactions promoted by recyclable tap water, are being investigated as a green alternative. thieme-connect.com

Biocatalysis offers a particularly attractive avenue for the asymmetric synthesis of chiral β-nitroalcohols, which are valuable intermediates for pharmaceuticals. mdpi.comnih.govnih.gov Enzymes such as hydroxynitrile lyases (HNLs) and alcohol dehydrogenases (ADHs) have been shown to catalyze the formation of chiral nitroalcohols with high enantioselectivity. mdpi.comnih.gov Future work could focus on identifying or engineering enzymes with high activity and selectivity for the synthesis of specific stereoisomers of this compound.

| Catalyst/Methodology | Potential Advantage | Research Focus | Representative References |

| Polymer-Supported Bases (e.g., PS-BEMP) | Ease of separation, reusability, solvent-free conditions. | Optimization of catalyst loading and reaction conditions for scalability. | tandfonline.com, tandfonline.com |

| Heterogeneous Solid Bases | Reduced waste, simplified workup. | Development of novel solid base materials with high activity and stability. | researchgate.net |

| Biocatalysts (e.g., HNLs, ADHs) | High enantioselectivity, mild reaction conditions, green approach. | Screening for and engineering of enzymes specific to ketonic substrates. | mdpi.com, rsc.org, nih.gov |

| Catalyst-Free (e.g., Tap Water) | Cost-effective, environmentally benign, simple procedure. | Exploring the scope and limitations for different substrates. | thieme-connect.com |

Exploration of Unconventional Reactivity Modes for Enhanced Molecular Complexity

The true potential of this compound lies in the versatile reactivity of its functional groups. nih.govscispace.com The nitro group, in particular, is not just a precursor to an amine but a gateway to a multitude of other functionalities. researchgate.net Future research will likely focus on unlocking novel transformations that go beyond the standard reduction or elimination pathways.

One promising area is the use of the nitro group as a leaving group in denitrative cross-coupling reactions, which would allow for the introduction of various substituents at the quaternary center. mdpi.comnih.gov Another avenue involves leveraging the acidity of the α-carbon to the nitro group for further C-C bond formations, creating more complex carbocyclic frameworks. wikipedia.org

The interplay between the hydroxyl and nitro groups could also lead to unique intramolecular reactions. For example, under specific conditions, cyclization reactions could be triggered to form novel heterocyclic systems fused to the cyclohexane (B81311) ring. The exploration of photoredox catalysis or electrochemistry could unveil new reaction pathways for this molecule, such as radical-mediated transformations that are otherwise difficult to achieve.

| Reaction Type | Potential Outcome | Research Direction | Representative References |

| Denitrative Cross-Coupling | Introduction of alkyl, aryl, or other functional groups. | Development of new catalytic systems for efficient denitration and coupling. | mdpi.com, nih.gov |

| Nef Reaction | Conversion of the nitro group to a carbonyl group. | Exploring mild and selective conditions for the transformation in a polyfunctional molecule. | scispace.com |

| Intramolecular Cyclization | Formation of fused heterocyclic ring systems. | Design of substrates and conditions to favor specific cyclization pathways. | researchgate.net |

| Reduction of Nitro Group | Synthesis of β-amino alcohols. | Development of stereoselective reduction methods to control the diastereoselectivity. | wikipedia.org |

Integration into Multistep Total Synthesis of Natural Products and Pharmaceutical Candidates

Functionalized cyclohexanes are core structural motifs in a vast array of natural products and bioactive compounds. elsevierpure.comacs.orgnih.gov The stereochemically dense and bifunctional nature of this compound makes it an attractive chiral building block for the total synthesis of complex molecules. nih.gov The ability to control the stereochemistry at the quaternary center during its synthesis would be a significant advantage.

Future research will focus on demonstrating the utility of this compound in the synthesis of valuable targets. For instance, the β-amino alcohol derivative, obtained after reduction of the nitro group, is a key pharmacophore in many drugs. mdpi.comnih.gov The cyclohexanone backbone can serve as a scaffold for constructing spirocyclic or fused-ring systems commonly found in alkaloids and terpenoids. The development of domino or cascade reactions starting from this compound could provide rapid access to molecular complexity. researchgate.net

| Target Class | Potential Application of Scaffold | Synthetic Strategy | Representative References |

| Alkaloids | Formation of nitrogen-containing heterocyclic systems. | Ring-closing metathesis, Pictet-Spengler type reactions. | acs.org |

| Terpenoids | Construction of functionalized six-membered rings. | Strategic C-C bond formations and functional group interconversions. | elsevierpure.com |

| Amino Sugars | As a precursor to novel amino- and nitro-sugars. | Stereoselective reduction and further functionalization. | wikipedia.org |

| Antiviral/Anticancer Agents | The nitro group is a known pharmacophore in some drug classes. nih.govsvedbergopen.commdpi.comnih.gov | Derivatization and biological screening of novel compounds. | svedbergopen.com, mdpi.com, nih.gov, nih.gov |

Advanced In Silico Screening and Design for Targeted Chemical Space Exploration

Computational chemistry and in silico screening are becoming indispensable tools in modern chemical research. sebhau.edu.lysebhau.edu.lydrugtargetreview.com For a molecule like this compound, these methods can accelerate the discovery of new applications and derivatives with desired properties.

Future research will likely involve the use of Density Functional Theory (DFT) to study the conformational landscape and reactivity of the molecule. acs.orgmdpi.com This can provide insights into reaction mechanisms and help in the rational design of catalysts for its synthesis. Molecular docking studies can be employed to screen libraries of virtual derivatives against various biological targets, such as enzymes or receptors, to identify potential drug candidates. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models can be developed for derivatives of this compound. fao.org These models can predict the biological activity and potential toxicity of new compounds before they are synthesized, thus prioritizing experimental efforts on the most promising candidates. This in silico-first approach can significantly reduce the time and cost associated with drug discovery and materials development.

| In Silico Method | Application | Research Objective | Representative References |

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, and spectroscopic properties. | Understanding reactivity, predicting reaction outcomes, and guiding catalyst design. | acs.org, nih.gov, mdpi.com |

| Molecular Docking | Predicting the binding mode and affinity of a molecule to a biological target. | Identification of potential protein targets and lead compounds for drug discovery. | nih.gov, researchgate.net |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of the molecule and its complexes. | Assessing the stability of ligand-protein interactions and conformational changes. | nih.gov |

| QSAR/QSTR | Correlating chemical structure with biological activity or toxicity. | Predicting the properties of unsynthesized derivatives to guide library design. | fao.org |

Q & A

Basic: What are the recommended synthetic routes for 4-Hydroxy-4-(nitromethyl)cyclohexanone?

Methodological Answer:

A common approach involves nitroalkylation of cyclohexanone derivatives. For example, the addition of nitromethane to a suitably substituted cyclohexanone under basic conditions (e.g., NaOH or KOH) can yield the target compound.

- Key Steps :

- Reaction Setup : Reflux nitromethane with 4-hydroxycyclohexanone in a polar aprotic solvent (e.g., THF) using a catalytic base .

- Work-up : Neutralize the reaction mixture with dilute HCl, followed by extraction with ethyl acetate.

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Critical Parameters :

- Maintain anhydrous conditions to prevent side reactions.

- Monitor reaction progress via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane).

Basic: How can NMR and IR spectroscopy confirm the structure of this compound?

Methodological Answer:

- ¹H NMR Analysis :

- ¹³C NMR Analysis :

- Carbonyl (C=O) at δ ~210 ppm.

- Nitromethyl carbon at δ ~80–85 ppm.

- IR Spectroscopy :

Advanced: How can computational methods predict the stereoelectronic effects of the nitromethyl group in this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model:

- Conformational Stability : Compare axial vs. equatorial orientation of the nitromethyl group.

- Reactivity :

- Software Tools : Gaussian, ORCA, or Q-Chem for geometry optimization and energy profiling.

Advanced: How to resolve contradictions in reaction yields reported for nitroalkylation of cyclohexanones?

Methodological Answer:

Contradictions often arise from:

- Solvent Effects : Polar solvents (e.g., DMF) stabilize intermediates but may promote side reactions like aldol condensation.

- Base Selection : Strong bases (e.g., LDA) increase reaction rates but reduce selectivity.

- Mitigation Strategies :

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE Requirements : Nitrile gloves, lab coat, and safety goggles. Use a fume hood for all procedures.

- Toxicity Considerations :

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does the nitromethyl group influence the compound’s utility in medicinal chemistry?

Methodological Answer:

- Bioisosteric Potential : The nitromethyl group can mimic carboxylic acids or other electronegative moieties in drug design.

- Synthetic Applications :

- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts -NO₂ to -NH₂ for amine-based pharmacophores.

- Click Chemistry : Nitro groups participate in cycloaddition reactions for bioconjugation .

- Case Study : Fluorinated analogs (e.g., 4-(trifluoromethyl) derivatives) show enhanced metabolic stability in preclinical models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.